![molecular formula C26H23NSi B13774295 Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- CAS No. 76-51-7](/img/structure/B13774295.png)
Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, industrial synthesis would involve scaling up laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazasiline oxides, while reduction could produce phenazasiline hydrides. Substitution reactions can result in various substituted phenazasiline derivatives .
Scientific Research Applications
Optoelectronic Applications
Phenazasiline derivatives have shown promising results in optoelectronic applications due to their excellent solubility, thermal stability, and favorable electronic properties.
Key Properties:
- Thermal Stability: The compound exhibits high thermal stability, making it suitable for applications that require durability under varying temperatures.
- Optoelectronic Properties: It demonstrates good charge transport characteristics and photophysical properties essential for optoelectronic devices.
Case Study:
Research indicates that phenazasiline-based materials can be effectively used in the development of organic electronics. A study highlighted the efficient synthesis of all-aryl phenazasilines that exhibit enhanced optoelectronic properties, paving the way for sophisticated molecular design in organic electronics .
Organic Light-Emitting Diodes (OLEDs)
Phenazasiline has been extensively investigated as a blue thermally activated delayed fluorescence (TADF) emitter in OLEDs.
Performance Metrics:
- External Quantum Efficiency: Devices utilizing phenazasiline-based emitters have achieved maximum external quantum efficiencies of up to 27.6% .
- Color Coordinates: The emitted light has CIE chromaticity coordinates of (0.14, 0.26), indicating a deep blue emission suitable for high-quality displays.
Case Study:
A comprehensive photophysical investigation revealed that phenazasiline and similar compounds exhibit blue TADF emissions with high photoluminescence quantum efficiencies (∼100%) and rapid spin-conversion rates, which are critical for efficient OLED performance .
Thin-Film Transistors (TFTs)
Phenazasiline compounds have also been explored for use in thin-film transistors due to their electronic properties.
Application Insights:
- Device Fabrication: TFT devices incorporating bis(phenazasiline) derivatives have been fabricated, showcasing the compound's potential in semiconductor applications .
- Electrical Performance: These devices demonstrated favorable electrical characteristics, making them viable candidates for next-generation electronic applications.
Summary Table of Applications
Application | Key Features | Performance Metrics |
---|---|---|
Optoelectronics | High solubility and thermal stability | Enhanced charge transport |
OLEDs | Blue TADF emitter | External quantum efficiency up to 27.6% |
Thin-Film Transistors | Suitable for semiconductor applications | Favorable electrical characteristics |
Mechanism of Action
The mechanism of action of Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- include:
Phenazasiline, 5,10-dihydro-10,10-dimethyl-5-(phenylmethyl)-: Another phenazasiline derivative with different substituents.
10,10-diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline: A structurally related compound with similar properties.
Uniqueness
Phenazasiline, 5-ethyl-5,10-dihydro-10,10-diphenyl- is unique due to its specific substituents, which confer distinct chemical and physical properties. These unique properties make it valuable for various applications in scientific research and industry .
Biological Activity
Phenazasiline, specifically 5-ethyl-5,10-dihydro-10,10-diphenyl-, is a compound that falls under the category of phenazine derivatives. These compounds are known for their diverse biological activities, which include antimicrobial, antifungal, and antitumor properties. This article delves into the biological activity of this compound, summarizing research findings and presenting relevant data tables and case studies.
Chemical Structure and Properties
Phenazasiline is characterized by its unique structure comprising a phenazine core with ethyl and diphenyl substituents. The general structure can be depicted as follows:
The presence of various functional groups in phenazine derivatives significantly influences their biological activity. The substituents can modulate the compound's interaction with biological targets, enhancing or diminishing its efficacy.
Antimicrobial Properties
Phenazasiline has shown promising antimicrobial activity against various pathogens. Research indicates that phenazine derivatives can produce reactive oxygen species (ROS), which contribute to their antimicrobial effects. The ability to generate ROS is crucial for disrupting microbial membranes and inhibiting growth.
Table 1: Antimicrobial Activity of Phenazasiline Derivatives
Antifungal Effects
The antifungal properties of phenazasiline have been evaluated against several fungal strains. Its efficacy is attributed to its ability to interfere with fungal cell wall synthesis and function.
Table 2: Antifungal Activity of Phenazasiline
Antitumor Activity
Recent studies have highlighted the potential of phenazasiline as an antitumor agent. Its mechanism may involve the induction of apoptosis in cancer cells through ROS generation and interference with cellular signaling pathways.
Case Study: Antitumor Activity in Human Cancer Cell Lines
A study investigated the effects of phenazasiline on various human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
Key Findings:
- MCF-7 Cells: IC50 = 25 µM
- A549 Cells: IC50 = 30 µM
- Mechanism: Induction of apoptosis via ROS-mediated pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of phenazasiline is crucial for optimizing its biological activity. Variations in substituents can lead to significant changes in potency and spectrum of activity. For example, the introduction of electron-withdrawing groups can enhance antimicrobial efficacy by increasing the compound's reactivity towards biological targets.
Table 3: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing | Increased potency |
Alkyl groups | Enhanced solubility |
Aromatic rings | Improved stability |
Properties
CAS No. |
76-51-7 |
---|---|
Molecular Formula |
C26H23NSi |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
5-ethyl-10,10-diphenylbenzo[b][1,4]benzazasiline |
InChI |
InChI=1S/C26H23NSi/c1-2-27-23-17-9-11-19-25(23)28(21-13-5-3-6-14-21,22-15-7-4-8-16-22)26-20-12-10-18-24(26)27/h3-20H,2H2,1H3 |
InChI Key |
GAYTWVJPIWOSDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.